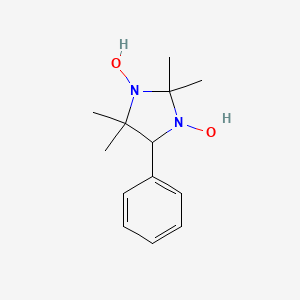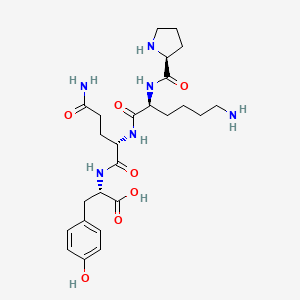
1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane is an organic compound with the molecular formula C6H2ClF8NO. It is characterized by the presence of chlorine, fluorine, and isocyanate functional groups, making it a unique and versatile compound in various chemical applications.
Preparation Methods
The synthesis of 1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane involves multiple steps. One common method includes the reaction of a fluorinated pentane derivative with chlorine and isocyanate reagents under controlled conditions. The reaction typically requires high temperatures and pressures to ensure complete conversion and high yield .
Chemical Reactions Analysis
1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Addition Reactions: The isocyanate group can react with alcohols or amines to form urethanes or ureas, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Scientific Research Applications
1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex fluorinated compounds and polymers.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: It is explored for potential use in drug development, particularly in designing molecules with high stability and bioavailability.
Mechanism of Action
The mechanism of action of 1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane involves its interaction with nucleophiles, leading to the formation of stable adducts. The isocyanate group is highly reactive and can form covalent bonds with various functional groups, making it a valuable reagent in synthetic chemistry .
Comparison with Similar Compounds
1-Chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane is unique due to its high fluorine content and the presence of both chlorine and isocyanate groups. Similar compounds include:
1-Chloro-2,2,3,3,4,4,5,5-octafluoropentane: Lacks the isocyanate group but shares similar fluorine and chlorine content.
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol: Contains a hydroxyl group instead of chlorine and isocyanate, making it less reactive in certain applications
This compound’s unique combination of functional groups and high fluorine content makes it a valuable tool in various fields of research and industry.
Properties
CAS No. |
189244-65-3 |
|---|---|
Molecular Formula |
C6H2ClF8NO |
Molecular Weight |
291.52 g/mol |
IUPAC Name |
1-chloro-2,2,3,3,4,4,5,5-octafluoro-1-isocyanatopentane |
InChI |
InChI=1S/C6H2ClF8NO/c7-2(16-1-17)4(10,11)6(14,15)5(12,13)3(8)9/h2-3H |
InChI Key |
GRHQVVSBXQFBJU-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC(C(C(C(C(F)F)(F)F)(F)F)(F)F)Cl)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Imidazo[4,5-f][2,1]benzoxazole](/img/structure/B14247763.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)
![Dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate](/img/structure/B14247767.png)
![(3R,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14247770.png)


![3-(Dibenzo[b,d]thiophen-2-yl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14247790.png)
![2-Oxazolidinone, 4-[(acetyloxy)methyl]-, (4S)-](/img/structure/B14247822.png)
![N-ethyl-N'-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-[4-(ethylamino)butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butylamino]butyl]butane-1,4-diamine](/img/structure/B14247837.png)


![Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-](/img/structure/B14247843.png)

